Cas no 2229355-29-5 (3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol)

3-{1-(4-Bromophenyl)cyclopropylmethyl}azetidin-3-ol is a brominated heterocyclic compound featuring a cyclopropylmethyl-substituted azetidine core with a hydroxyl group at the 3-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the 4-bromophenyl moiety enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating further functionalization. The azetidine ring contributes to conformational rigidity, potentially improving target binding affinity in bioactive molecules. Its balanced lipophilicity and polarity may also favor pharmacokinetic properties. This compound is particularly relevant in the synthesis of pharmacophores for CNS-targeting or enzyme-inhibiting agents.
3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol structure
2229355-29-5 structure
Product name:3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol
CAS No:2229355-29-5
MF:C13H16BrNO
Molecular Weight:282.176242828369
CID:5935141
PubChem ID:165701237

3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol
    • EN300-1916513
    • 2229355-29-5
    • 3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
    • インチ: 1S/C13H16BrNO/c14-11-3-1-10(2-4-11)12(5-6-12)7-13(16)8-15-9-13/h1-4,15-16H,5-9H2
    • InChIKey: JRPOKUVUOMZJFS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CC2(CNC2)O)CC1

計算された属性

  • 精确分子量: 281.04153g/mol
  • 同位素质量: 281.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 265
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 32.3Ų

3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1916513-0.1g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
0.1g
$1119.0 2023-09-17
Enamine
EN300-1916513-10.0g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
10g
$6635.0 2023-06-01
Enamine
EN300-1916513-2.5g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
2.5g
$2492.0 2023-09-17
Enamine
EN300-1916513-0.05g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
0.05g
$1068.0 2023-09-17
Enamine
EN300-1916513-0.25g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
0.25g
$1170.0 2023-09-17
Enamine
EN300-1916513-1.0g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
1g
$1543.0 2023-06-01
Enamine
EN300-1916513-1g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
1g
$1272.0 2023-09-17
Enamine
EN300-1916513-5.0g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
5g
$4475.0 2023-06-01
Enamine
EN300-1916513-0.5g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
0.5g
$1221.0 2023-09-17
Enamine
EN300-1916513-10g
3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol
2229355-29-5
10g
$5467.0 2023-09-17

3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol 関連文献

3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-olに関する追加情報

Research Briefing on 3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol (CAS: 2229355-29-5)

In recent years, the compound 3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol (CAS: 2229355-29-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine and cyclopropylmethyl structural motifs, has shown promising potential in various therapeutic applications. The presence of the 4-bromophenyl group further enhances its pharmacological properties, making it a subject of extensive research. This briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol involves a multi-step process that has been optimized in recent studies. Key advancements include the use of palladium-catalyzed cross-coupling reactions to introduce the 4-bromophenyl group and the development of stereoselective methods to achieve the desired azetidin-3-ol configuration. These synthetic improvements have not only increased the yield and purity of the compound but also facilitated its scalability for industrial production. Researchers have also explored the use of green chemistry principles to minimize environmental impact during synthesis.

From a biological perspective, 3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol has demonstrated notable activity as a modulator of specific neurotransmitter receptors. Recent in vitro and in vivo studies have highlighted its affinity for GABAA and NMDA receptors, suggesting potential applications in neurological disorders such as epilepsy, anxiety, and chronic pain. Additionally, preliminary data indicate that this compound may exhibit anti-inflammatory properties, possibly through the inhibition of key pro-inflammatory cytokines. These findings position it as a versatile candidate for further drug development.

Pharmacokinetic studies have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Notably, 3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol exhibits favorable oral bioavailability and blood-brain barrier penetration, which are critical for its intended neurological applications. However, challenges remain in optimizing its metabolic stability to reduce potential drug-drug interactions. Recent efforts have focused on structural modifications to address these issues while maintaining its therapeutic efficacy.

In conclusion, 3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol (CAS: 2229355-29-5) represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure, combined with its diverse biological activities, makes it a valuable subject for ongoing research. Future studies should aim to further elucidate its mechanism of action, optimize its pharmacokinetic properties, and explore its potential in combination therapies. As the field advances, this compound may pave the way for innovative treatments in neurology and beyond.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司